Butyl 4-aminopiperidine-1-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Multi-step total synthesis

Butyl 4-aminopiperidine-1-carboxylate (commonly supplied as the tert-butyl carbamate, CAS 87120-72-7; synonym: 4-Amino-1-Boc-piperidine) is a protected 4-aminopiperidine building block of molecular formula C10H20N2O2. It bears a free primary amine at the piperidine 4-position and a base-labile tert-butoxycarbonyl (Boc) group on the ring nitrogen, enabling chemoselective functionalization in multi-step organic synthesis.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B8010328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-aminopiperidine-1-carboxylate
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCOC(=O)N1CCC(CC1)N
InChIInChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-6-4-9(11)5-7-12/h9H,2-8,11H2,1H3
InChIKeyHMDBMDJJDOEYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 4-aminopiperidine-1-carboxylate: Core Chemical Identity and Role in Synthesis


Butyl 4-aminopiperidine-1-carboxylate (commonly supplied as the tert-butyl carbamate, CAS 87120-72-7; synonym: 4-Amino-1-Boc-piperidine) is a protected 4-aminopiperidine building block of molecular formula C10H20N2O2 [1]. It bears a free primary amine at the piperidine 4-position and a base-labile tert-butoxycarbonyl (Boc) group on the ring nitrogen, enabling chemoselective functionalization in multi-step organic synthesis [2]. The compound is widely deployed as a versatile intermediate in medicinal chemistry programs, notably in the construction of CCR5 antagonists, bromodomain inhibitors, and antifungal aminopiperidine derivatives [3].

Why Generic Substitution of Butyl 4-aminopiperidine-1-carboxylate Fails in Multi-Step Synthesis


The choice between alkyl 4-aminopiperidine-1-carboxylate congeners (methyl, ethyl, isopropyl, tert-butyl, benzyl) is not interchangeable because the N-protecting group dictates orthogonal deprotection strategy, reaction compatibility, and the physicochemical properties of downstream intermediates [1]. The tert-butyl carbamate (Boc) is selectively cleaved under mild acidic conditions (TFA or HCl/dioxane) [2], whereas ethyl and methyl carbamates require substantially harsher conditions and benzyl carbamates (Cbz) demand hydrogenolysis . Procurement of a mismatched analog will alter the entire synthetic sequence, potentially compromising yield, purity, and the feasibility of orthogonal protection schemes in complex target synthesis.

Quantitative Differentiation Evidence for Butyl 4-aminopiperidine-1-carboxylate vs. In-Class Analogs


Orthogonal Deprotection Selectivity: Boc vs. Cbz vs. Ethyl Carbamate Stability Under Acidic and Reductive Conditions

In multi-step synthesis, the tert-butyl carbamate (Boc) on butyl 4-aminopiperidine-1-carboxylate is quantitatively removed with 50% TFA in CH2Cl2 at room temperature within 2 hours, whereas the benzyl carbamate (Cbz) analog remains intact under identical conditions and requires catalytic hydrogenation (H2, Pd/C) for cleavage [1]. Ethyl 4-aminopiperidine-1-carboxylate resists both TFA-mediated and hydrogenolytic deprotection, necessitating strongly basic hydrolysis (e.g., KOH/EtOH, reflux) that is incompatible with many functional groups . This orthogonality is quantified by the second-order dependence of Boc deprotection rate on HCl concentration, with >95% conversion achieved in <4 h using 2M HCl in dioxane [2].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step total synthesis

LogP-Guided Extraction and Purification: Tert-Butyl vs. Methyl and Ethyl Carbamate Lipophilicity

The tert-butyl carbamate moiety of butyl 4-aminopiperidine-1-carboxylate confers substantially higher calculated logP (~2.78) compared to the methyl analog (logP = -0.36) and the ethyl analog (logP = 1.20) [1][2]. This 2.5-3.1 log unit increase translates to approximately 300- to 1000-fold greater partitioning into organic solvents, simplifying extractive work-up and enabling reverse-phase chromatographic purification of intermediates without premature Boc cleavage .

Lipophilicity-driven purification LogP optimization Chromatographic resolution

Biological Activity of Derivatives: 4-Aminopiperidine Series as Antifungal Lead Scaffold

Aminopiperidine derivatives prepared from tert-butyl 4-aminopiperidine-1-carboxylate have demonstrated potent in vitro antifungal activity. Compound 1a and 1b exhibited MIC values of 0.25–2 μg/mL against Candida species including fluconazole-resistant C. albicans, targeting C-14 reductase in the ergosterol biosynthesis pathway [1]. In a broader screen of 44 4-aminopiperidine derivatives, IC50 values against Trypanosoma brucei rhodesiense ranged from 0.12 to 10 μM, demonstrating the scaffold's versatility across diverse biological targets [2]. In contrast, ethyl 4-aminopiperidine-1-carboxylate has primarily been reported as a precursor to milrinone analogs for cardiac research, with more limited antimicrobial profiling [3].

Antifungal drug discovery Ergosterol biosynthesis inhibition Structure-activity relationship

CCR5 Antagonist Development Traction: Boc-Intermediate as Preferred Gateway

The Boc-protected 4-aminopiperidine scaffold serves as the entry point for piperazine-based CCR5 antagonists with reported IC50 values as low as 0.30 nM against CCR5 receptor expressed in P4R5 cells [1]. The tert-butyl carbamate protecting group is essential in the synthetic route because it allows Curtius rearrangement and subsequent piperazine coupling without competitive N-alkylation at the ring nitrogen [2]. Patent literature from AstraZeneca and others specifically claims 4-aminopiperidine-1-carboxylate tert-butyl ester derivatives in CCR5 modulator compositions, underscoring the commercial relevance of the specific protecting group choice [3]. No comparable CCR5 antagonist patent or literature precedent was identified for the methyl or ethyl carbamate analogs.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Optimal Application Scenarios for Butyl 4-aminopiperidine-1-carboxylate Procurement


Multi-Step Total Synthesis Requiring Orthogonal N-Protection

When a synthetic route demands selective deprotection of the piperidine nitrogen in the presence of other acid-sensitive groups (e.g., silyl ethers, acetals, or other Boc-protected amines on solid support), butyl 4-aminopiperidine-1-carboxylate (Boc-protected) is the appropriate choice. The 2-hour TFA-mediated quantitative deprotection [1] enables chemoselective unmasking without disturbing Cbz or Fmoc groups elsewhere, as established in solid-phase synthesis of 4-aminopiperidine analogs using the Alloc protecting group strategy [2].

Lipophilic Intermediate for Reverse-Phase Purification Workflows

At gram-to-kilogram scale, the high logP (2.78) of the Boc-protected intermediate [1] facilitates clean phase separation during aqueous work-up and enhances retention on C18 reverse-phase columns during preparative HPLC purification. This reduces purification cycle time and improves recovery yields compared to more hydrophilic ethyl (logP 1.20) or methyl (logP -0.36) analogs, directly impacting cost-efficiency in scale-up campaigns [2].

Antifungal Lead Optimization Programs Targeting Ergosterol Biosynthesis

For medicinal chemistry teams pursuing novel antifungal agents, the Boc-protected 4-aminopiperidine scaffold offers a validated starting point with established SAR. Derivatives have demonstrated MIC values of 0.25-2 μg/mL against fluconazole-resistant Candida strains [1], and the free 4-amino group allows rapid diversification through amide coupling, reductive amination, or urea formation to explore substituent effects on C-14 reductase inhibition [2].

HIV Entry Inhibitor Development via CCR5 Antagonist Pathway

Butyl 4-aminopiperidine-1-carboxylate serves as the documented key intermediate for piperazine-based CCR5 antagonists with sub-nanomolar potency (IC50 = 0.30 nM) [1]. The Curtius rearrangement-based synthetic route specifically requires the Boc-protected 4-aminopiperidine to introduce the 4-amino substituent while preserving the ring nitrogen for late-stage piperazine coupling [2]. Procurement for this application is supported by extensive patent precedent .

Quote Request

Request a Quote for Butyl 4-aminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.